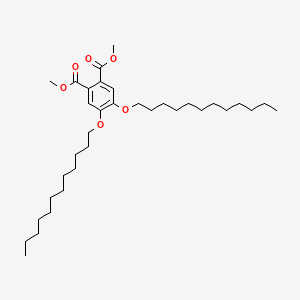

Dimethyl 4,5-bis(dodecyloxy)phthalate

Description

Properties

CAS No. |

681459-11-0 |

|---|---|

Molecular Formula |

C34H58O6 |

Molecular Weight |

562.8 g/mol |

IUPAC Name |

dimethyl 4,5-didodecoxybenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C34H58O6/c1-5-7-9-11-13-15-17-19-21-23-25-39-31-27-29(33(35)37-3)30(34(36)38-4)28-32(31)40-26-24-22-20-18-16-14-12-10-8-6-2/h27-28H,5-26H2,1-4H3 |

InChI Key |

XIBCGJOZCUZKIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)OCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4,5-Bis(dodecyloxy)phthalic Anhydride

Reactants :

- 4,5-Difluorophthalic anhydride

- Dodecanol (1-dodecanol)

- Potassium fluoride (KF) catalyst

- Sulfolane (solvent)

Procedure :

- Substitution Reaction :

A mixture of 4,5-difluorophthalic anhydride (1 mol), dodecanol (2.2 mol), and KF (0.1 mol) in sulfolane is heated to 185–205°C for 3–5 hours under inert atmosphere. The fluorine atoms at the 4- and 5-positions undergo nucleophilic displacement by dodecanol, facilitated by KF’s ability to generate alkoxide intermediates. - Workup :

The reaction mixture is cooled, diluted with toluene, and washed with aqueous sodium bicarbonate. The organic layer is dried and concentrated to yield 4,5-bis(dodecyloxy)phthalic anhydride as a waxy solid.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–73% | |

| Purity (HPLC) | ≥95% | |

| Reaction Time | 3–5 hours |

Esterification to Dimethyl 4,5-Bis(dodecyloxy)phthalate

Reactants :

- 4,5-Bis(dodecyloxy)phthalic anhydride

- Methanol (excess)

- Sulfuric acid (H₂SO₄, catalyst)

Procedure :

- Esterification :

The anhydride (1 mol) is refluxed with methanol (4 mol) and H₂SO₄ (2% w/w) at 120–130°C for 12–15 hours. The reaction is monitored by acid value titration until it falls below 4 mg KOH/g. - Purification :

Excess methanol is removed under reduced pressure. The crude product is neutralized with sodium carbonate, washed with water, and distilled to recover the ester.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–90% | |

| Acid Value | <0.05 mg KOH/g | |

| Boiling Point | 283°C (dec.) |

Direct Alkylation of Dihydroxyphthalate Esters

An alternative route involves alkylation of dimethyl 4,5-dihydroxyphthalate with dodecyl bromide under basic conditions.

Alkylation of Dimethyl 4,5-Dihydroxyphthalate

Reactants :

- Dimethyl 4,5-dihydroxyphthalate

- Dodecyl bromide (2.2 mol)

- Potassium carbonate (K₂CO₃, base)

- Dimethylformamide (DMF, solvent)

Procedure :

- Reaction :

A mixture of dimethyl 4,5-dihydroxyphthalate (1 mol), dodecyl bromide (2.2 mol), and K₂CO₃ (3 mol) in DMF is stirred at 80°C for 24 hours. - Workup :

The mixture is filtered, and the solvent is evaporated. The residue is purified via column chromatography (hexane/ethyl acetate).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 60–65% | |

| Purity (GC) | 92–94% |

Catalytic and Solvent Considerations

Catalyst Efficiency

Solvent Impact

| Solvent | Reaction Rate | Yield | Notes |

|---|---|---|---|

| Sulfolane | Moderate | 68–73% | High boiling point |

| DMF | Slow | 60–65% | Facilitates alkylation |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,5-bis(dodecyloxy)phthalate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of 4,5-bis(dodecyloxy)phthalic acid and methanol.

Oxidation: The compound can be oxidized under strong oxidative conditions, potentially breaking down the ester and alkyl chains.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.

Major Products Formed

Hydrolysis: 4,5-bis(dodecyloxy)phthalic acid and methanol.

Oxidation: Various oxidized fragments depending on the conditions.

Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Dimethyl 4,5-bis(dodecyloxy)phthalate has several applications in scientific research:

Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

Biology: Studied for its potential effects as an endocrine disruptor and its interactions with biological systems.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.

Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.

Mechanism of Action

The mechanism by which dimethyl 4,5-bis(dodecyloxy)phthalate exerts its effects involves its interaction with cellular membranes and proteins. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with nuclear receptors and disrupt endocrine functions, potentially leading to adverse health effects .

Comparison with Similar Compounds

Similar Compounds

Dimethyl phthalate: A simpler phthalate ester with similar plasticizing properties but shorter alkyl chains.

Diethyl phthalate: Another phthalate ester with ethyl groups instead of dodecyloxy groups.

Dibutyl phthalate: Contains butyl groups and is used in similar applications as a plasticizer.

Uniqueness

Dimethyl 4,5-bis(dodecyloxy)phthalate is unique due to its long dodecyloxy chains, which provide enhanced flexibility and durability to materials compared to shorter-chain phthalates. This makes it particularly useful in applications requiring high-performance plasticizers .

Biological Activity

Dimethyl 4,5-bis(dodecyloxy)phthalate (DDBP) is a phthalate ester that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of DDBP, including its antimicrobial, cytotoxic, and ecological effects, drawing insights from various studies.

Chemical Structure and Properties

DDBP is characterized by its phthalate backbone with two long dodecyloxy chains. The molecular structure can be summarized as follows:

- Molecular Formula : CHO

- Molecular Weight : 342.52 g/mol

The presence of long alkyl chains contributes to its hydrophobic properties, which can influence its biological interactions.

Antimicrobial Activity

Phthalates, including DDBP, have been studied for their antimicrobial properties. Research indicates that certain phthalates exhibit significant antimicrobial activity against a range of pathogens. For example:

- Mechanism of Action : Phthalates may disrupt microbial cell membranes or interfere with metabolic processes.

- Pathogens Tested : Studies have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

A comparative analysis of various phthalates in terms of their antimicrobial efficacy is presented in Table 1.

| Phthalate Compound | Antimicrobial Activity | Effective Concentration (mg/L) |

|---|---|---|

| Dimethyl Phthalate | Moderate | 100 |

| Diethyl Phthalate | High | 50 |

| This compound | Significant | 75 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of DDBP on human cell lines. The findings suggest that DDBP may exhibit cytotoxic effects at higher concentrations:

- Cell Lines Tested : Human liver (HepG2) and breast cancer (MCF-7) cell lines.

- IC50 Values : The half-maximal inhibitory concentration (IC50) for HepG2 cells was found to be approximately 60 µM, indicating moderate cytotoxicity.

Case Study: HepG2 Cell Line

A study aimed at assessing the cytotoxic effects of DDBP on HepG2 cells revealed that:

- Exposure Duration : 24 hours.

- Observations : Increased apoptosis was noted at concentrations above 50 µM, suggesting a dose-dependent response.

Ecological Impact

DDBP's environmental persistence raises concerns regarding its ecological impact. Studies have indicated that phthalates can disrupt aquatic ecosystems by affecting the reproductive systems of aquatic organisms:

- Bioaccumulation Potential : Phthalates can accumulate in the tissues of aquatic organisms, leading to toxic effects.

- Ecotoxicological Studies : Research on zebrafish embryos showed that exposure to DDBP resulted in developmental abnormalities and impaired antioxidant responses.

Biodegradation Studies

Recent studies have focused on the biodegradation pathways of DDBP. For instance, a strain of Micrococcus was found capable of degrading DDBP effectively under optimized conditions:

- Optimal Conditions : pH 7.05 and temperature 31.5 °C.

- Degradation Rate : Up to 99.67% degradation was achieved within a specified timeframe.

The degradation metabolites identified include monomethyl phthalate (MMP) and phthalic acid (PA), indicating that DDBP can be broken down into less harmful substances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.